

fundamental chemical and physical properties of procainamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Procainamide**

Cat. No.: **B1213733**

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical and Physical Properties of **Procainamide**

This guide provides a comprehensive overview of the fundamental chemical and physical properties of **procainamide**, tailored for researchers, scientists, and drug development professionals. It includes key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Procainamide (IUPAC Name: 4-amino-N-[2-(diethylamino)ethyl]benzamide) is a well-established Class IA antiarrhythmic agent.^[1] Its chemical structure is similar to procaine, but the ester group is replaced by an amide, which increases its stability and half-life.^[1] The compound is most commonly used as its hydrochloride salt to enhance its solubility and stability.^{[2][3]}

The core physicochemical properties of both the **procainamide** free base and its hydrochloride salt are summarized below.

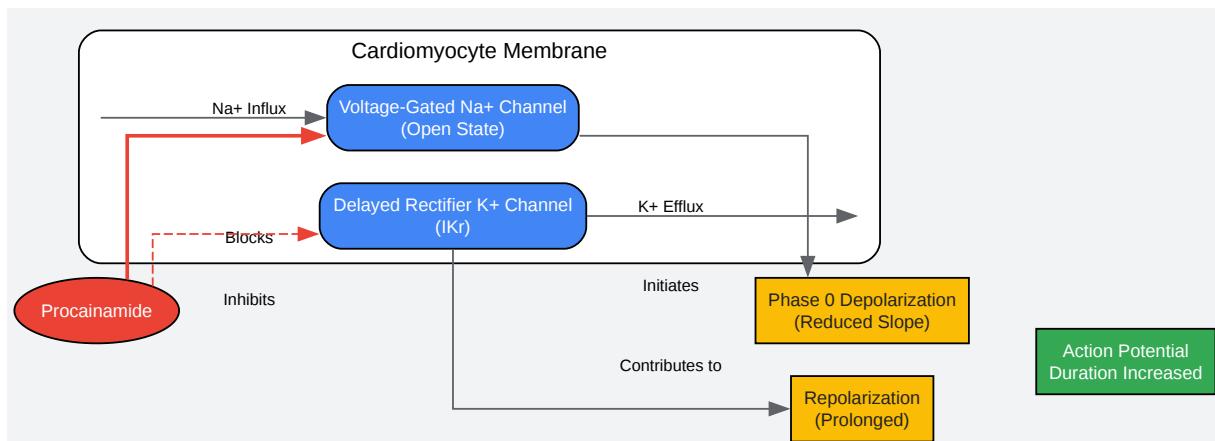
Table 1: Summary of Chemical and Physical Properties of **Procainamide**

Property	Value (Procainamide Free Base)	Value (Procainamide Hydrochloride)	Reference(s)
IUPAC Name	4-amino-N-[2-(diethylamino)ethyl]benzamide	4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride	[4] [5]
Chemical Formula	$C_{13}H_{21}N_3O$	$C_{13}H_{22}ClN_3O$	[4] [5]
Molecular Weight	235.33 g/mol	271.79 g/mol	[4] [6]
Appearance	Solid	White to light yellow crystalline powder	[2] [4]
Melting Point	47°C (estimate)	165-169 °C	[4] [7]
Boiling Point	377.72°C (estimate)	Not Applicable	[7]
pKa	9.23 - 9.35	Not Applicable	[4] [8]
LogP (Octanol/Water)	0.88	Not Applicable	[4]

| Water Solubility | 5050 mg/L (5.05 g/L) | Very soluble / Freely soluble |[\[3\]](#)[\[4\]](#) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification, quantification, and structural elucidation of **procainamide**.


Table 2: Summary of Spectroscopic Data for **Procainamide**

Spectroscopic Method	Key Data Points	Reference(s)
UV-Vis Spectroscopy	λ_{max} : 278 nm (in water); 272 nm (pH 9.4 buffer); 285 nm	[4][9][10]
Infrared (IR) Spectroscopy	Characteristic peaks corresponding to N-H stretching (aromatic amine), C=O stretching (amide), and C-N stretching.	[2][11]
¹ H NMR Spectroscopy	Predicted spectra show characteristic signals for aromatic protons, ethyl groups, and methylene protons of the ethylaminoethyl chain.	

| Mass Spectrometry (MS) | Intense mass spectral peaks (for free base): 86 m/z, 99 m/z, 120 m/z, 235 m/z. | [4][12] |

Mechanism of Action and Signaling Pathway

Procainamide's primary antiarrhythmic effect is achieved by blocking voltage-gated sodium channels in cardiomyocytes.[1][13][14] As a Class IA agent, it binds to the open state of fast sodium channels (I_{Na}), which decreases the rate of depolarization (Phase 0) of the cardiac action potential.[14][15] This action slows the conduction velocity and increases the effective refractory period of the cardiac muscle.[1][14] Additionally, **procainamide** inhibits the I_{Kr} rectifier K⁺ current, which contributes to prolonging the action potential duration.[1]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Procainamide** on cardiac ion channels.

Experimental Protocols

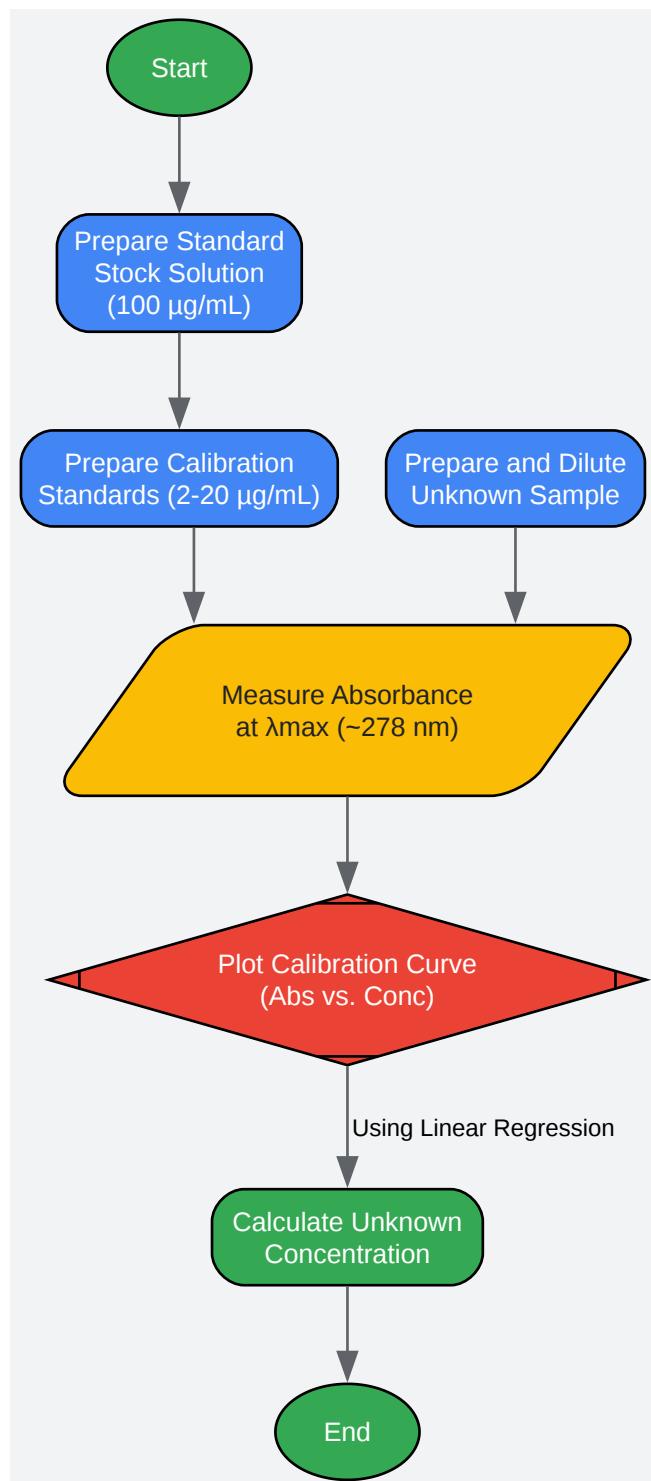
This section provides detailed methodologies for key experiments related to **procainamide**'s properties.

Determination of Procainamide Concentration by UV-Vis Spectrophotometry

This protocol outlines a standard method for quantifying **procainamide** hydrochloride in a solution, adapted from established analytical procedures.[16]

Objective: To determine the concentration of **procainamide** hydrochloride in an aqueous solution using its characteristic UV absorbance.

Materials:


- UV-Vis Spectrophotometer
- 1 cm quartz cuvettes

- **Procainamide** Hydrochloride Reference Standard
- 0.1 M Hydrochloric Acid (HCl)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of Standard Stock Solution (100 µg/mL):
 - Accurately weigh approximately 10 mg of **Procainamide** Hydrochloride Reference Standard.
 - Dissolve the standard in a 100 mL volumetric flask with 0.1 M HCl and dilute to the mark.
- Preparation of Calibration Standards:
 - Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by performing serial dilutions of the stock solution with 0.1 M HCl.
- Preparation of Sample Solution:
 - Dissolve the unknown sample containing **procainamide** in 0.1 M HCl.
 - Perform necessary dilutions with 0.1 M HCl to ensure the final concentration falls within the range of the calibration curve.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan the UV range or to measure absorbance at the λ_{max} of **procainamide** (approx. 278 nm).
 - Use 0.1 M HCl as the blank to zero the instrument.
 - Measure the absorbance of each calibration standard and the sample solution(s).
- Data Analysis:

- Plot a calibration curve of absorbance versus concentration for the standards.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
- Use the absorbance of the unknown sample and the regression equation to calculate its concentration. Remember to account for any dilution factors.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV-Vis quantification of **Procainamide**.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) for the tertiary amine group of **procainamide**.

Objective: To determine the pKa of **procainamide** using potentiometric titration.

Materials:

- pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, 10).
- Magnetic stirrer and stir bar.
- Burette (25 mL or 50 mL).
- Beaker (100 mL).
- **Procainamide** Hydrochloride.
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
- Standardized 0.1 M Hydrochloric Acid (HCl) solution.
- Deionized water.

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 0.2-0.3 g of **procainamide** hydrochloride and dissolve it in 50 mL of deionized water in a beaker.
- Titration Setup:
 - Place the beaker on the magnetic stirrer and add a stir bar.
 - Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered but not in the path of the stir bar.
 - Fill the burette with the standardized 0.1 M NaOH solution.

- Titration Process:
 - Record the initial pH of the **procainamide** solution.
 - Begin adding the NaOH titrant in small increments (e.g., 0.5 mL).
 - After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
 - As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain more data points in this region.
 - Continue the titration well past the equivalence point until the pH curve flattens out again.
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - Determine the equivalence point (V_{eq}), which is the point of maximum slope on the curve. This can be found using the first or second derivative of the titration curve.
 - The volume of titrant required to neutralize half of the **procainamide** is $V_{eq} / 2$.
 - Find the pH on the titration curve that corresponds to the volume $V_{eq} / 2$. According to the Henderson-Hasselbalch equation, at this half-equivalence point, the pH is equal to the pKa of the analyte.
 - The pKa of **procainamide**'s tertiary amine is expected to be around 9.2-9.3.[4][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Procainamide Hydrochloride | C13H22ClN3O | CID 66068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Procainamide hydrochloride, Sodium channel blocker (CAS 614-39-1) | Abcam [abcam.com]
- 7. procainamide | 51-06-9 [amp.chemicalbook.com]
- 8. drugs.com [drugs.com]
- 9. UV-Vis Spectrum of Procainamide | SIELC Technologies [sielc.com]
- 10. Procainamide Hydrochloride [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 16. Collaborative study of the spectrophotometric determination of procainamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [fundamental chemical and physical properties of procainamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213733#fundamental-chemical-and-physical-properties-of-procainamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com